
1-heptadecanoyl-2-(9Z-tetradecenoyl)-sn-glycero-3-phosphocholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-heptadecanoyl-2-(9Z-tetradecenoyl)-sn-glycero-3-phosphocholine is a phospholipid compound that plays a significant role in various biological processes. It is a type of phosphatidylcholine, which is a major component of cell membranes. This compound is known for its involvement in lipid metabolism and signaling pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-heptadecanoyl-2-(9Z-tetradecenoyl)-sn-glycero-3-phosphocholine typically involves the esterification of glycerol with heptadecanoic acid and 9Z-tetradecenoic acid, followed by the phosphorylation of the resulting diacylglycerol. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to isolate the desired product.
化学反応の分析
Types of Reactions
1-heptadecanoyl-2-(9Z-tetradecenoyl)-sn-glycero-3-phosphocholine can undergo various chemical reactions, including:
Oxidation: The unsaturated fatty acid chain can be oxidized to form hydroperoxides.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The phosphate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Phosphorylation reagents like phosphorus oxychloride or phosphoric acid are used.
Major Products Formed
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Diols and other reduced forms.
Substitution: Various phospholipid derivatives with different functional groups.
科学的研究の応用
1-heptadecanoyl-2-(9Z-tetradecenoyl)-sn-glycero-3-phosphocholine has numerous applications in scientific research:
Chemistry: Used as a standard for lipid quantification by liquid chromatography mass spectrometry (LC-MS).
Biology: Plays a role in the study of cell membrane dynamics and lipid metabolism.
Medicine: Investigated for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the formulation of liposomal products and other lipid-based formulations.
作用機序
The mechanism of action of 1-heptadecanoyl-2-(9Z-tetradecenoyl)-sn-glycero-3-phosphocholine involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It interacts with various proteins and enzymes, modulating their activity and affecting cellular processes such as inflammation and apoptosis.
類似化合物との比較
Similar Compounds
- 1-heptadecanoyl-2-(9Z-tetradecenoyl)-sn-glycero-3-phospho-(1′-rac-glycerol)
- 1-heptadecanoyl-2-(9Z-tetradecenoyl)-sn-glycero-3-phospho-(1′-myo-inositol)
Uniqueness
1-heptadecanoyl-2-(9Z-tetradecenoyl)-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition and its role in modulating membrane properties and signaling pathways. Compared to similar compounds, it has distinct effects on cellular processes and is used in specialized applications in research and industry.
特性
分子式 |
C39H76NO8P |
|---|---|
分子量 |
718.0 g/mol |
IUPAC名 |
[(2R)-3-heptadecanoyloxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C39H76NO8P/c1-6-8-10-12-14-16-18-19-20-22-23-25-27-29-31-38(41)45-35-37(36-47-49(43,44)46-34-33-40(3,4)5)48-39(42)32-30-28-26-24-21-17-15-13-11-9-7-2/h13,15,37H,6-12,14,16-36H2,1-5H3/b15-13-/t37-/m1/s1 |
InChIキー |
PLMJQEBGYPYWCL-IEHWZJNJSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCC |
正規SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


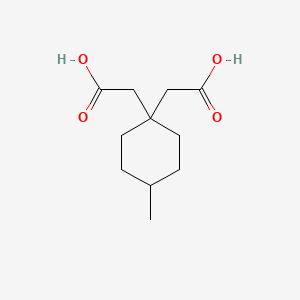


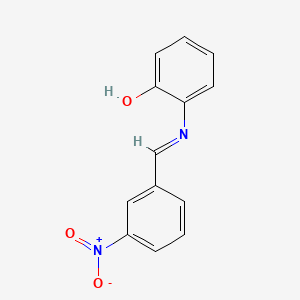

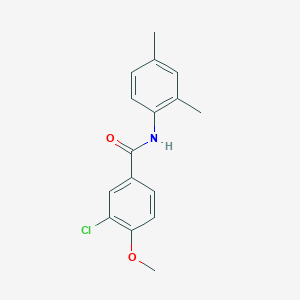
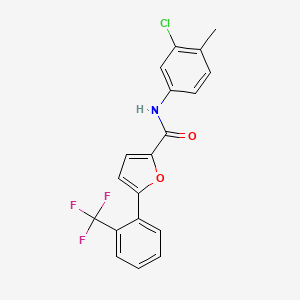
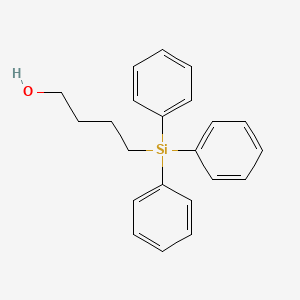
![dimethyl 4-benzyl-1-(3-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-2,3-dicarboxylate](/img/structure/B11942119.png)
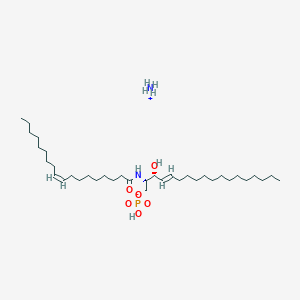
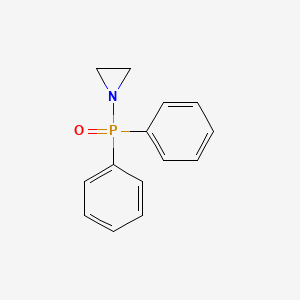
![6-[(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)amino]hexyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B11942156.png)
![methyl 4-{[2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate](/img/structure/B11942160.png)

